molecular formula C8H11N B140818 N-Methylbenzylamine CAS No. 103-67-3

N-Methylbenzylamine

Cat. No.: B140818
CAS No.: 103-67-3
M. Wt: 121.18 g/mol
InChI Key: RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Description

N-Methylbenzylamine (N-MBA, C₈H₁₁N) is a secondary amine consisting of a benzyl group (–CH₂C₆H₅) linked to a methyl-substituted nitrogen. It is a colorless to pale yellow liquid with a molecular weight of 121.18 g/mol, a boiling point of 185–187°C, and a density of 0.95 g/cm³ . Synthesized via reductive amination of acetophenone or alkylation of benzylamine, it is slightly water-soluble but miscible with organic solvents like ethanol and ether. Key applications include:

  • Pharmaceuticals: As a precursor in acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (IC₅₀ values as low as 87 nM) .
  • Analytical Chemistry: As a chemoselective probe for short-chain fatty acid (SCFA) quantification in human samples via UHPLC-MS .
  • Catalysis: In titanium-mediated hydroaminoalkylation of alkenes and dienes, yielding linear products with >70% efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylmethylamine can be synthesized through several methods. One common method involves the reduction of N-methyl-1-phenylmethanimine using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in dichloromethane at room temperature under atmospheric pressure for about three hours .

Another method involves the reaction of benzyl chloride with methylamine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in an organic solvent like benzene at elevated temperatures .

Industrial Production Methods

In industrial settings, N-Benzylmethylamine is often produced through the catalytic hydrogenation of N-methyl-1-phenylmethanimine. This method is preferred due to its high yield and efficiency. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and methylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding imines or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
NMBA is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy of drugs. For instance, NMBA has been utilized in the production of statin amine salts, such as rosuvastatin N-methylbenzylamine salt, which demonstrates improved purity and yield compared to traditional methods using optical isomers .

Case Study:
A study demonstrated that NMBA can be effectively used to create high-purity rosuvastatin salts through a simple reaction with rosuvastatin in organic solvents like methylene chloride and acetonitrile. This method not only simplifies the purification process but also enhances the optical purity of the final product .

Organic Synthesis

Building Block in Organic Chemistry:
NMBA acts as a crucial building block in organic synthesis, enabling chemists to construct complex molecules. Its reactivity allows it to participate in various reactions, including alkylation and acylation, making it invaluable for research and industrial applications.

Data Table: Organic Reactions Involving NMBA

Reaction TypeDescriptionReference
AlkylationNMBA can act as a nucleophile in alkylation reactions with halides.
AcylationUsed in acylation reactions to form amides.
Coupling ReactionsParticipates in coupling reactions to form complex structures.

Polymer Production

Specialty Polymers:
NMBA is employed in the formulation of specialty polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and composites.

Analytical Chemistry

Reagent in Analytical Methods:
In analytical chemistry, NMBA serves as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.

Agrochemical Formulations

Enhancing Pesticide Efficacy:
NMBA is involved in developing agrochemicals that improve the effectiveness of pesticides and herbicides. Its application can lead to formulations that are more efficient at lower concentrations, reducing environmental impact.

Case Study:
Research indicates that formulations containing NMBA have shown improved performance in pest control trials compared to conventional formulations .

Toxicological Studies

Degradation Pathways:
Recent studies have explored the degradation pathways of NMBA during chlorination processes, highlighting its potential environmental impact when used in water treatment facilities . Understanding these pathways is crucial for developing strategies to mitigate harmful byproducts such as NDMA (N-nitrosodimethylamine), which can form during chloramination processes .

Mechanism of Action

The mechanism of action of N-Benzylmethylamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Structure Substituents on Nitrogen Classification
Benzylamine C₆H₅CH₂NH₂ –NH₂ (primary) Primary amine
N-Methylbenzylamine C₆H₅CH₂NHCH₃ –NHCH₃ (secondary) Secondary amine
N,N-Dimethylbenzylamine C₆H₅CH₂N(CH₃)₂ –N(CH₃)₂ (tertiary) Tertiary amine
N-Ethylbenzylamine C₆H₅CH₂NHC₂H₅ –NHC₂H₅ (secondary) Secondary amine

Key Differences :

  • Primary amines (e.g., benzylamine) exhibit higher nucleophilicity due to less steric hindrance.
  • Tertiary amines (e.g., N,N-dimethylbenzylamine) are less reactive in nucleophilic substitutions but serve as catalysts in epoxy resins .
  • Secondary amines (e.g., N-MBA) balance reactivity and steric effects, making them versatile in drug design and catalysis .

Physical and Chemical Properties

Property Benzylamine This compound N,N-Dimethylbenzylamine
Molecular Weight (g/mol) 107.16 121.18 135.21
Boiling Point (°C) 185 185–187 183–185
Solubility in Water High Moderate Low
HPLC Retention (Primesep C) Shortest Intermediate Longest

Trends :

  • Polarity : Decreases with increasing alkyl substitution (benzylamine > N-MBA > N,N-dimethylbenzylamine).
  • Volatility : Tertiary amines have lower boiling points due to reduced hydrogen bonding.

Reactivity in Key Reactions

Reaction Type This compound Performance Comparison with Analogues
Oxidative Deamination Low yield (steric hindrance limits dehydrogenation) Primary amines (e.g., benzylamine) yield aldehydes; tertiary amines show minimal reactivity .
Chlorination Forms formaldehyde + monomethylamine Benzylamine degrades to benzaldehyde; N,N-dimethylbenzylamine produces dimethylamine .
Catalytic Amination Reacts with 4-chlorobenzotrifluoride (rate zero-order in [Cl⁻]) Tertiary amines (e.g., N,N-dimethyl) show lower reactivity due to steric effects .
Hydroaminoalkylation Yields linear alkenes (72% with Ti catalysts) N-MBA outperforms bulkier amines like nortropinone (47% yield) .

Biological Activity

N-Methylbenzylamine (NMBA), a derivative of benzylamine, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of NMBA, highlighting its mutagenic properties, synthetic applications, and case studies that illustrate its significance in pharmacology.

  • Molecular Formula : C8_8H11_{11}N
  • Molecular Weight : 121.18 g/mol
  • CAS Number : 103-67-3
  • Physical State : Liquid at room temperature
  • Boiling Point : 186 °C
  • Solubility : Soluble in water

NMBA is characterized by a methyl group attached to the nitrogen of benzylamine, which influences its reactivity and biological interactions.

Mutagenic Activity

Research indicates that NMBA possesses significant mutagenic properties. A study on unsymmetrically substituted N-nitrosomethylbenzylamine revealed that it acts as an oesophageal carcinogen with both methylating and benzylating capabilities. The mutagenicity was assessed using Salmonella typhimurium strains TA 98 and TA 1535, where NMBA exhibited direct mutagenic effects. Notably, the compound required enzymatic activation to exhibit its full mutagenic potential, suggesting that metabolic processes play a crucial role in its biological activity .

Table 1: Mutagenicity of NMBA Derivatives

CompoundMutagenicity in TA 98Mutagenicity in TA 1535
N-nitrosomethylbenzylamineHighModerate
N-nitrosobenzylureaHighHigh
N-nitroso-acetoxymethyl-benzylamineModerateLow

Synthetic Applications

NMBA is not only significant for its biological activity but also serves as an important building block in organic synthesis. It has been utilized in the synthesis of various compounds, including N-methylbenzylammonium fluorochromate(VI) (MBAFC), which acts as a selective oxidant for aryl alcohols under mild conditions. The efficiency of MBAFC was notably enhanced when absorbed on silica gel, demonstrating NMBA's utility in facilitating chemical reactions with high yields .

Table 2: Oxidation Reactions Using MBAFC

SubstrateProductYield (%)
p-Methylbenzylalcoholp-Methylbenzaldehyde92
p-Nitrobenzyl alcoholp-Nitrobenzaldehyde90
CyclohexanolCyclohexanone75

Case Studies

  • Antiarrhythmic Properties : NMBA has been studied for its role as an antiarrhythmic agent. It inhibits Ca2+^{2+}/calmodulin-dependent serine–threonine protein kinase II (CaMKII), which is implicated in cardiac function regulation. In clinical observations, NMBA demonstrated effectiveness in reducing supraventricular tachycardia (SVT) episodes following inhalation of fenoterol, showcasing its potential therapeutic applications in cardiology .
  • Mutagenicity Studies : A detailed investigation into the mutagenic effects of NMBA derivatives highlighted their capacity to induce DNA damage through benzylation mechanisms. These findings support the hypothesis that enzymatic activation of NMBA can lead to significant biological consequences, emphasizing the need for caution in handling such compounds due to their potential carcinogenic effects .

Q & A

Q. Basic: What are the standard synthetic routes for N-methylbenzylamine, and how do reaction conditions influence yield?

This compound is typically synthesized via:

  • Reductive amination : Reacting benzaldehyde with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) .
  • Alkylation of sulfonamides : Protecting benzylamine or methylamine as a sulfonamide, followed by alkylation and deprotection .
  • Aqueous-phase synthesis : Using benzyl chloride and methylamine in NaOH, yielding ~75% under optimized conditions .

Key factors : Solvent polarity (THF vs. hexane), temperature (room temp for aqueous methods), and catalyst choice (e.g., Pd-C vs. NaBH₄) critically affect yield and purity.

Q. Advanced: How do competing pathways in reductive amination impact selectivity for this compound?

Reductive amination can produce tertiary amines or byproducts if excess carbonyl or amine is used. Evidence suggests:

  • Pathway 1 (benzaldehyde + methylamine) is preferred due to methylamine’s lower steric hindrance .
  • Competing routes (e.g., self-condensation of benzaldehyde) are suppressed by slow reagent addition and excess H₂ .
  • Stereochemical outcomes (e.g., racemization in lithiated intermediates) require chiral auxiliaries or sparteine-mediated resolution .

Methodological tip : Use kinetic studies (NMR monitoring) to track intermediates and optimize stoichiometry .

Q. Basic: What analytical techniques are essential for characterizing this compound?

  • IR spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • NMR : Distinct signals for benzyl (δ 7.2–7.4 ppm, aromatic) and N-methyl (δ 2.3 ppm, singlet) groups.
  • Mass spectrometry : Molecular ion at m/z 121 (C₈H₁₁N⁺) .

Validation : Cross-reference with databases like NIST Chemistry WebBook .

Q. Advanced: How can contradictory toxicological data (e.g., carcinogenicity) be resolved methodologically?

Evidence highlights conflicting tumorigenic results in rodent studies :

StudyDose (g/kg)DurationOutcome
Rat (TDLo)288 weeksTumorigenic
Mouse (TDLo)4.816 daysNo effect

Resolution strategies :

  • Dose-response studies to identify thresholds.
  • Mechanistic assays (e.g., genotoxicity via Ames test).
  • Species-specific metabolic profiling to reconcile interspecies differences .

Q. Advanced: How is this compound applied in chemoselective probes for short-chain fatty acid (SCFA) analysis?

Recent work uses this compound as a reactive moiety to:

  • Derivatize SCFAs (e.g., acetate, propionate) for UHPLC-MS detection .
  • Enable magnetic separation of analytes, reducing matrix interference .
    Protocol : Synthesize ¹³C-labeled internal standards for quantification; validate via spike-recovery assays in biological samples.

Q. Basic: What safety protocols are critical when handling this compound?

  • Avoid nitrosating agents : Reaction with NaNO₂ produces carcinogenic N-nitrosamines .
  • PPE : Use nitrile gloves and fume hoods due to volatility and basicity (pH ~10–12).
  • Storage : Inert atmosphere (N₂) to prevent oxidation .

Q. Advanced: What mechanistic insights explain racemization in α-lithiated N-BOC-N-methylbenzylamine?

  • Kinetic vs. thermodynamic control : (-)-Sparteine induces enantioselective lithiation (88% ee), but rapid racemization occurs via solvent-dependent inversion (THF vs. hexane) .
  • Adduct stabilization : (S)-aminobenzyllithium-sparteine complexes restore enantioselectivity over 15–45 min .
    Implications : Optimize solvent and electrophile addition timing for asymmetric synthesis.

Q. Basic: Is this compound a validated biomarker for dietary intake?

  • Source : Found in carrots (Daucus carota) and proposed as a biomarker .
  • Validation gap : Limited clinical data; prioritize LC-MS/MS assays with isotopic dilution for specificity .

Q. Advanced: How can green chemistry principles optimize this compound synthesis?

  • Aqueous-phase alkylation : Reduces organic solvent use (e.g., 25% methylamine in H₂O) .
  • Catalyst recycling : Pd-C recovery via filtration improves E-factor.
  • Waste analysis : Monitor byproduct formation (e.g., benzyl alcohol) via GC-MS .

Q. Advanced: How to address discrepancies in reported synthetic yields (e.g., 75% vs. lower values)?

Root causes :

  • Impure starting materials (e.g., benzyl chloride hydrolysis).
  • Suboptimal pH in aqueous methods (target pH 10–12) .
    Solutions :
  • Purity analysis via titration or Karl Fischer.
  • Design of Experiments (DoE) to map pH/temperature interactions .

Properties

IUPAC Name

N-methyl-1-phenylmethanamine
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InChI

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
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InChI Key

RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Canonical SMILES

CNCC1=CC=CC=C1
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Molecular Formula

C8H11N
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Related CAS

13426-94-3 (hydrochloride)
Record name N-Methylbenzylamine
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DSSTOX Substance ID

DTXSID9048439
Record name N-Methylbenzylamine
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name N-Methylbenzylamine
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Vapor Pressure

0.65 [mmHg]
Record name N-Methylbenzylamine
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CAS No.

103-67-3
Record name N-Methylbenzylamine
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Record name N-METHYLBENZYLAMINE
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Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
Name
complex 2
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Synthesis routes and methods II

Procedure details

A solution of benzaldehyde (2.0 ml, 20.0 mmol) and methylamine (2.0M in THF) (20.0 ml, 40.0 mmol) and methanol (20 ml) was stirred at room temperature for 20 h under a nitrogen atmosphere. Sodium borohydride (2.27 g, 60.0 mmol) was added to the solution and it was stirred at room temperature for 2 h. The solvent was removed out under reduced pressure and the residue dissolved in chloroform. The chloroform was washed with brine, and dried over magnesium sulphate. The solvent was removed under reduced pressure to yield a yellow oil (1.32 g, 55%).
Quantity
2 mL
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20 mL
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20 mL
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2.27 g
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Yield
55%

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxybenzaldehyde (180 g, 1.32 mol) in methanol (1 L) was added a 40% aqueous solution of methylamine (113 ml, 1.31 mol) followed by 1 hour stirring at 0° C. Sodium borohydride (75 g, 1.98 mol) was added portionwise at 0° C. and the reaction mixture was stirred for 1 hour. The solution was concentrated to a smaller volume then, was diluted with water (200 mL) and the resulting solution was extracted with methylene chloride (3×500 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-methylbenzylamine (220 g, quantitative) as clear oil, which was used in the next step without further purification: 1H NMR (CDCl3, 500 MHz) δ.7.23 (t, J=8.0 Hz, 1H), 6.92-6.88 (m, 2H), 6.81-6.78 (m, 1H), 3.80 (s, 3H), 3.73 (s, 2H), 2.45 (s, 3H), 2.07 (broad s, 1H).
Quantity
180 g
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Name
aqueous solution
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113 mL
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75 g
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Synthesis routes and methods IV

Procedure details

In 6 ml. of toluene were dissolved 2.0 g. of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-chloroethyl ester 5-methyl ester and 1.3 g. of N-methylbenzylamine and the solution thus formed was refluxed for 5 hours under heating. After the reaction was over, the reaction mixture was mixed with 30 ml. of chloroform and 10 ml. of water and then the organic layer thus formed was separated and washed with 10 ml. of 10% hydrochloric acid and then with water. The organic solvent solution thus obtained was dried over anhydrous magnesium sulfate and then the solvent was distilled away under reduced pressure. The residue was added to 10 ml. of ethyl acetate and the mixture was stirred under cooling, whereby 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-(N-benzyl-N-methylamino)ethyl ester 5-methyl ester hydrochloride was crystallized. The amount of the product thus obtained was 1.6 g. The product recrystallized from a methanol-acetone mixture had a melting point of 180°-181° C.
Quantity
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Methylbenzylamine
N-Methylbenzylamine
N-Methylbenzylamine
N-Methylbenzylamine
N-Methylbenzylamine

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